4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine
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Overview
Description
4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine is a chemical compound that features a pyrazole ring substituted with an azepane-1-carbonyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-3-amine with azepane-1-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azepane-1-carbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrazoles.
Scientific Research Applications
4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The azepane-1-carbonyl group can interact with biological targets through hydrogen bonding or hydrophobic interactions, while the pyrazole ring can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(azepane-1-carbonyl)phenylmethanamine
- N-(1-(azepane-1-carbonyl)-2-furan-2-yl-vinyl)-4-methyl-benzamide
Uniqueness
4-(azepane-1-carbonyl)-1-methyl-1H-pyrazol-3-amine is unique due to the presence of both the azepane-1-carbonyl group and the pyrazole ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the azepane ring can enhance the compound’s solubility and bioavailability, while the pyrazole ring can provide specific binding interactions with biological targets.
Properties
Molecular Formula |
C11H18N4O |
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Molecular Weight |
222.29 g/mol |
IUPAC Name |
(3-amino-1-methylpyrazol-4-yl)-(azepan-1-yl)methanone |
InChI |
InChI=1S/C11H18N4O/c1-14-8-9(10(12)13-14)11(16)15-6-4-2-3-5-7-15/h8H,2-7H2,1H3,(H2,12,13) |
InChI Key |
OJTBSRSGCKWSAD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)N)C(=O)N2CCCCCC2 |
Origin of Product |
United States |
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